8-Methoxyisoquinoline-5-carboxylic acid

Overview

Description

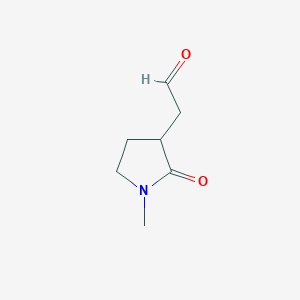

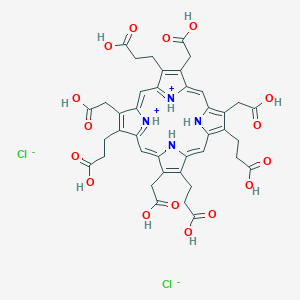

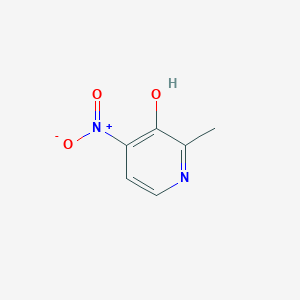

“8-Methoxyisoquinoline-5-carboxylic acid” is a chemical compound with the formula C11H9NO3 . It has a molar mass of 203.197 and is composed of Carbon (65.02%), Hydrogen (4.46%), Nitrogen (6.89%), and Oxygen (23.62%) .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C2C=NC=CC2=C(C=C1)C(O)=O . It has 24 atoms in total, with 15 of them being heavy atoms .

Physical And Chemical Properties Analysis

“this compound” has several notable physical and chemical properties. It has an exact mass of 203.058243154 . It has 2 aromatic rings, 1 hetero ring, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . Its topological polar surface area is 59.42, and it has a molar refractivity of 54.07 .

Scientific Research Applications

Synthesis and Pharmacological Potential

8-Methoxyisoquinoline-5-carboxylic acid serves as a pivotal intermediate in the synthesis of compounds with significant pharmacological properties. For instance, its derivatives have been explored for herbicidal activity, demonstrating efficacy in controlling weed populations, indicative of its potential in agricultural chemistry (A. E., Oke O.T., & O. A., 2015). Furthermore, the compound has been utilized in creating novel quinolone and quinoline-2-carboxylic acid amides, showcasing potent 5HT1B antagonists, highlighting its significance in medicinal chemistry for developing new therapeutic agents (Carey L Horchler et al., 2007).

Herbicidal Applications

The herbicidal potential of this compound derivatives has been documented, offering a pathway to develop new herbicides. The synthesized derivatives have shown complete efficacy in drying weeds within 11 days of application, underscoring the chemical's utility in agricultural research and weed management strategies (A. E., Oke O.T., & O. A., 2015).

Antibacterial and Antifungal Insights

Research into this compound derivatives has also illuminated their potential in combatting respiratory pathogens. Novel derivatives have been synthesized with potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus, showcasing the compound's relevance in addressing antibiotic resistance (T. Odagiri et al., 2018). Moreover, insights into the antifungal mechanism of action of related 8-hydroxyquinoline derivatives against Candida spp. and dermatophytes have been achieved, further emphasizing the broader antimicrobial applications of this chemical scaffold (B. Pippi et al., 2018).

Safety and Hazards

The safety information available indicates that “8-Methoxyisoquinoline-5-carboxylic acid” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

8-methoxyisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXVGXCEYCLCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)